![molecular formula C15H19N3O3 B2704230 ethyl 2-[N-tert-butyl-1-(2-cyanopyridin-4-yl)formamido]acetate CAS No. 1825589-79-4](/img/structure/B2704230.png)
ethyl 2-[N-tert-butyl-1-(2-cyanopyridin-4-yl)formamido]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[N-tert-butyl-1-(2-cyanopyridin-4-yl)formamido]acetate is a chemical compound used in scientific research applications. It is a formamide derivative that has been shown to have potential therapeutic effects in various diseases. In
Mechanism of Action
The mechanism of action of ethyl 2-[N-tert-butyl-1-(2-cyanopyridin-4-yl)formamido]acetate is not fully understood. However, it has been shown to inhibit various enzymes and signaling pathways involved in cancer, inflammation, and neurodegenerative diseases. For example, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs) involved in cancer cell invasion and metastasis. It has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB) involved in the production of pro-inflammatory cytokines. In neurodegenerative diseases, it has been shown to inhibit the activity of acetylcholinesterase (AChE) involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
Biochemical and Physiological Effects
Ethyl 2-[N-tert-butyl-1-(2-cyanopyridin-4-yl)formamido]acetate has been shown to have various biochemical and physiological effects. In cancer research, it has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cancer cell invasion and metastasis. In inflammation research, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation and increasing the levels of neurotransmitters involved in memory and learning.
Advantages and Limitations for Lab Experiments
Ethyl 2-[N-tert-butyl-1-(2-cyanopyridin-4-yl)formamido]acetate has several advantages for lab experiments. It is a potent and selective inhibitor of various enzymes and signaling pathways involved in cancer, inflammation, and neurodegenerative diseases. It is also relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to using this compound in lab experiments. It is not very soluble in water, which can make it difficult to administer to cells or animals. It also has a short half-life, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for research on ethyl 2-[N-tert-butyl-1-(2-cyanopyridin-4-yl)formamido]acetate. One direction is to further explore its potential therapeutic effects in other diseases, such as autoimmune diseases and cardiovascular diseases. Another direction is to develop more potent and selective analogs of this compound that can overcome its limitations. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
Ethyl 2-[N-tert-butyl-1-(2-cyanopyridin-4-yl)formamido]acetate is synthesized through a multi-step process. The first step involves the reaction of tert-butyl 2-(bromomethyl)acetate with 2-cyanopyridine-4-carboxamide in the presence of a base to form tert-butyl 2-[(2-cyanopyridin-4-yl)amino]acetate. This intermediate is then reacted with ethyl chloroformate to form ethyl 2-[N-tert-butyl-1-(2-cyanopyridin-4-yl)formamido]acetate.
Scientific Research Applications
Ethyl 2-[N-tert-butyl-1-(2-cyanopyridin-4-yl)formamido]acetate has been used in various scientific research applications. It has been shown to have potential therapeutic effects in cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
properties
IUPAC Name |
ethyl 2-[tert-butyl-(2-cyanopyridine-4-carbonyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-5-21-13(19)10-18(15(2,3)4)14(20)11-6-7-17-12(8-11)9-16/h6-8H,5,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYSCSVMHAZXOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C(=O)C1=CC(=NC=C1)C#N)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[N-tert-butyl-1-(2-cyanopyridin-4-yl)formamido]acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

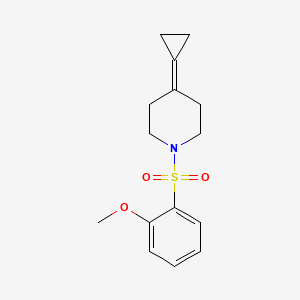
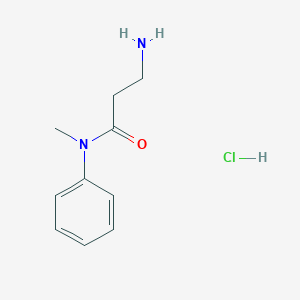
![Methyl 2-[(2-{[(4-chlorophenyl)sulfonyl]amino}acetyl)amino]-4-(methylsulfanyl)butanoate](/img/structure/B2704152.png)
amino]thiophene-2-carboxamide](/img/structure/B2704155.png)
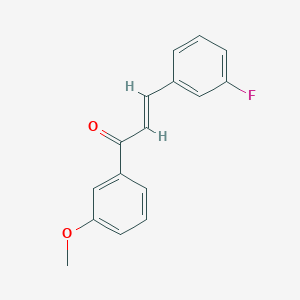
![N-(4-fluorobenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2704157.png)
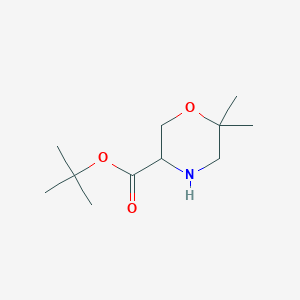
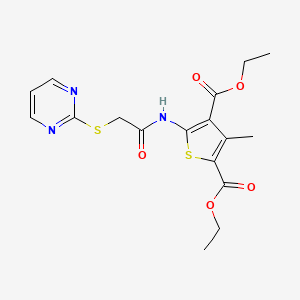
![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2704162.png)
![3-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B2704163.png)
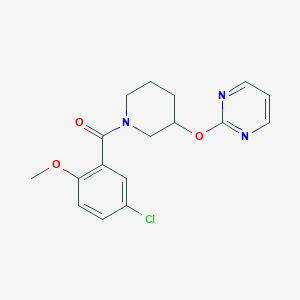
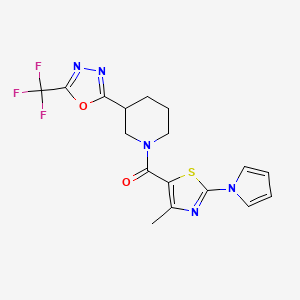
![N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2704168.png)
![2-((3-(furan-2-ylmethyl)-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2704169.png)